(4-(Trifluoromethyl)thiazol-2-yl)methanol
Overview
Description
(4-(Trifluoromethyl)thiazol-2-yl)methanol is a chemical compound with the molecular formula C5H4F3NOS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The trifluoromethyl group attached to the thiazole ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)thiazol-2-yl)methanol typically involves the reaction of 4-(trifluoromethyl)thiazole with formaldehyde in the presence of a reducing agent. One common method is the reduction of 4-(trifluoromethyl)thiazole-2-carbaldehyde using sodium borohydride in methanol. The reaction proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The compound is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)thiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced functional group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)thiazole-2-carboxylic acid
Reduction: 4-(Trifluoromethyl)thiazole
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
(4-(Trifluoromethyl)thiazol-2-yl)methanol is used as a building block in organic synthesis
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)thiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biochemical pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Trifluoromethyl)-1,3-thiazol-5-yl)ethanol
- (4-Methylthiazol-2-yl)methanol
- (4,5-Dimethylthiazol-2-yl)methanol
Uniqueness
(4-(Trifluoromethyl)thiazol-2-yl)methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets. Compared to similar compounds, this compound offers improved performance in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGAFTQUOHZWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634965 | |
Record name | [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204319-69-7 | |
Record name | [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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